1-Naphthalen-2-yl-2-phenylethane-1,2-dione
Description
Structure
3D Structure
Properties
CAS No. |
65648-94-4 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-naphthalen-2-yl-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C18H12O2/c19-17(14-7-2-1-3-8-14)18(20)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H |
InChI Key |
QPNUYUBATRFUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Mechanistic Investigations of 1,2 Diketone Formation and Transformation
Proposed Reaction Pathways and Intermediates
The formation of 1,2-diketones from alkynes is most commonly achieved through oxidation. researchgate.net The direct oxidation of the alkyne triple bond is a straightforward conceptual approach, but the mechanisms can be intricate. acs.org These pathways often involve the generation of highly reactive intermediates that are subsequently converted to the final diketone product.
Radical mechanisms are frequently proposed in the oxidation of various organic compounds, including the precursors to 1,2-diketones. libretexts.org In the context of diketone synthesis, radical pathways may be initiated by catalysts or specific oxidants. For instance, a metal-free oxidation of internal alkynes using potassium persulfate and air is believed to proceed through a radical process where both the persulfate and molecular oxygen contribute oxygen atoms to the final product. organic-chemistry.org
Another example involves the dehydrogenation and transfer oxygenation of 1,2-diarylepoxides to yield 1,2-diketones. In this process, in situ generated trifluoromethyl (CF₃) radicals abstract a hydrogen atom from the epoxide ring. This creates an ether α-carbon radical, which then undergoes a ring-opening rearrangement to form a more stable ketone α-carbon radical intermediate. This radical intermediate is subsequently oxygenated by an oxidant like Dimethyl Sulfoxide (B87167) (DMSO) to form the diketone. organic-chemistry.org Mechanistic studies involving visible-light-driven synthesis of related dicarbonyl compounds also support pathways involving sequential single-electron transfer (SET) and radical addition. rsc.org
Electron transfer is another fundamental process proposed in the formation of 1,2-diketones. These mechanisms often involve the transfer of electrons from the substrate to a catalyst or oxidant, or vice-versa, to generate charged intermediates. In some electrochemical syntheses of diketones from malonic acid derivatives, a plausible mechanism involves the loss of an electron from a malonic acid carboxylate to form a radical anion.
Visible-light photoredox catalysis, a powerful tool in modern organic synthesis, relies critically on single-electron transfer (SET) processes. researchgate.net This strategy has been applied to the synthesis of dicarbonyl compounds, where the reaction proceeds through a sequential SET and radical addition pathway. rsc.org The generation of radical ions via electron transfer is a key step that initiates the transformation cascade leading to the final product.
The choice of catalyst and oxidant is critical in directing the reaction toward the desired 1,2-diketone product and influencing the reaction rate. Dimethyl sulfoxide (DMSO) is a versatile and widely used oxidant in organic synthesis, often in combination with an activating agent or catalyst. acs.orgwho.int
In one practical method, aryl alkynes are transformed into α-dicarbonyl compounds using a combination of formic acid, hydrobromic acid (HBr) as a catalyst, and DMSO as the stoichiometric oxidant. acs.org The reaction is thought to proceed stepwise, beginning with the hydration of the alkyne to a monoketone, which is then oxidized by the HBr-activated DMSO. acs.org The efficiency of this process is highlighted by the high yields obtained for various substrates under optimized conditions.
| Entry | Substituent (R) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | H | 1.5 | 98 |
| 2 | 4-Me | 2.0 | 98 |
| 3 | 4-OMe | 3.0 | 98 |
| 4 | 4-F | 1.5 | 96 |
| 5 | 4-Cl | 1.5 | 96 |
| 6 | 4-Br | 1.5 | 95 |
| 7 | 4-NO₂ | 1.0 | 94 |
| 8 | 2-Me | 2.0 | 96 |
DMSO can also be paired with other catalysts, such as iodine (I₂), under microwave irradiation to achieve efficient oxidation of internal alkynes. ias.ac.in This method is notable for its simplicity and reduced reaction times compared to conventional heating. ias.ac.in The combination of palladium on carbon (Pd/C) with DMSO and molecular oxygen (O₂) as a dual oxidant system provides another catalytic route to 1,2-diketones from alkynes. researchgate.net The mechanism of DMSO-based oxidations has been extensively studied, particularly in the oxidation of alcohols, where an initial reaction between the alcohol and an activated form of DMSO is a key step. thieme-connect.com
Influence of Reaction Conditions on Mechanistic Outcomes
The electronic nature of the substituents on the alkyne starting material also plays a crucial role. In the DMSO/I₂ mediated synthesis of 1,2-diaryldiketones, arylalkynes bearing electron-donating groups tend to give high yields in shorter reaction times. Conversely, substrates with electron-withdrawing groups often result in moderate yields. ias.ac.in This suggests that the electron density of the alkyne triple bond affects the rate-determining step of the oxidation, which is consistent with a mechanism involving electrophilic attack at the alkyne.
| Entry | Ar¹ | Ar² | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | C₆H₅ | C₆H₅ | 15 | 87 |
| 2 | 4-MeC₆H₄ | 4-MeC₆H₄ | 10 | 95 |
| 3 | 4-MeOC₆H₄ | 4-MeOC₆H₄ | 10 | 92 |
| 4 | 4-EtC₆H₄ | 4-EtC₆H₄ | 10 | 91 |
| 5 | 4-ClC₆H₄ | 4-ClC₆H₄ | 25 | 75 |
| 6 | 4-NO₂C₆H₄ | C₆H₅ | 25 | 72 |
| 7 | 4-NO₂C₆H₄ | 4-NO₂C₆H₄ | 30 | 65 |
In the HBr/DMSO/formic acid system, the efficient removal of byproducts like dimethyl sulfide (B99878) is important for achieving fast and complete reactions. acs.org The accumulation of such byproducts can inhibit the catalyst or participate in side reactions, thereby lowering the yield of the desired diketone. acs.org Therefore, careful control of reaction conditions is paramount to favoring the desired mechanistic pathway and maximizing the efficiency of 1,2-diketone synthesis.
Spectroscopic and Structural Characterization of 1 Naphthalen 2 Yl 2 Phenylethane 1,2 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
While a specific experimental spectrum for 1-naphthalen-2-yl-2-phenylethane-1,2-dione is not detailed in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures. The molecule contains two distinct aromatic systems, a phenyl group and a naphthalen-2-yl group, both of which are attached to carbonyl carbons. This substitution pattern leads to a deshielding effect, shifting the aromatic proton signals downfield.
The ¹H NMR spectrum is anticipated to show a complex series of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. Protons on the phenyl ring and the naphthalen-2-yl ring that are ortho to the carbonyl groups will experience the most significant downfield shift due to the electron-withdrawing nature and magnetic anisotropy of the C=O bond. For instance, in related biaryl diketones, aromatic protons appear in a range of 7.04–7.66 ppm. nih.gov Similarly, protons on a naphthalen-2-yl ketone have been observed between 7.55 and 8.22 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | ~7.4 - 8.0 | Multiplet |
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The most characteristic feature of an α-diketone like this compound is the presence of two signals for the carbonyl carbons. These signals are expected to appear far downfield, typically in the range of 190–200 ppm. For example, a related heteroaryl 1,2-diketone showed carbonyl carbon signals at 193.0 and 192.8 ppm, while various biaryl diketones exhibit these signals between 195.1 and 197.1 ppm. nih.govnih.gov
The remaining signals in the spectrum correspond to the aromatic carbons of the phenyl and naphthalen-2-yl rings. These are expected to resonate in the typical aromatic region of approximately 125–140 ppm. Due to the asymmetry of the molecule, a total of 14 distinct aromatic carbon signals would be anticipated (4 for the phenyl ring and 10 for the naphthalen-2-yl ring), although some may overlap.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 200 |
Oxygen-17 NMR spectroscopy is a highly sensitive probe of the local electronic environment of oxygen atoms. For α-diketones, the ¹⁷O NMR chemical shift is particularly influenced by the dihedral angle between the two carbonyl groups. This conformational feature, known as the skew angle, dictates the degree of through-space interaction between the oxygen lone pairs and the π-systems of the carbonyls.
While specific ¹⁷O NMR data for this compound are not available, the technique could be used to study its conformational dynamics in solution. A more planar conformation would lead to different chemical shifts compared to a more twisted or skewed conformation. Such studies are valuable for understanding the interplay between steric and electronic effects that govern the molecule's preferred shape.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The most diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching region.
For α-diketones, the coupling between the two carbonyl oscillators can result in two distinct stretching bands: a symmetric and an asymmetric stretch. In related aryl 1,2-diketones, these two signals are typically observed around 1680 and 1660 cm⁻¹. Other expected absorptions include C-H stretching from the aromatic rings (around 3100–3000 cm⁻¹) and C=C stretching vibrations characteristic of the aromatic systems (in the 1600–1450 cm⁻¹ region).
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Carbonyl (C=O) Stretch | 1690 - 1650 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.
For this compound, with a molecular formula of C₁₈H₁₂O₂, high-resolution mass spectrometry (HRMS) would confirm its exact mass, which is calculated to be 260.083729621 Da. nih.gov
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is predictable for α-diketones. The most prominent fragmentation pathway involves the cleavage of the weak carbon-carbon single bond between the two carbonyl groups. This α-cleavage would result in the formation of two primary acylium ions: the benzoyl cation ([C₆H₅CO]⁺) with a mass-to-charge ratio (m/z) of 105, and the 2-naphthoyl cation ([C₁₀H₇CO]⁺) with an m/z of 155. These two fragments would be highly characteristic indicators of the compound's structure.
X-ray Diffraction Analysis (where applicable to related diaryl 1,2-diketone structures for conformational insights)
While a single-crystal X-ray diffraction structure for this compound itself is not reported in the surveyed literature, extensive studies on related diaryl 1,2-diketones, such as benzil (B1666583), provide significant insight into its likely solid-state conformation.
Diaryl α-diketones are rarely planar in the solid state. nih.gov The conformation is defined by the torsion angles of the aryl groups relative to their adjacent carbonyls and, most importantly, the dihedral angle between the two C=O groups. This inter-carbonyl (skew) angle is a compromise between the π-conjugation that favors planarity and the steric hindrance and electrostatic repulsion between the bulky aryl groups and the oxygen atoms, which favor a twisted structure. In many diaryl diketone structures, this angle is found to be significantly deviated from 0° (syn-planar) or 180° (anti-planar). The specific conformation adopted in a crystal is also influenced by intermolecular packing forces and non-covalent interactions, such as C-H···π interactions. researchgate.netresearchgate.net Therefore, it is expected that this compound would adopt a non-planar, skewed conformation in the crystalline state.
Theoretical and Computational Chemistry Studies of Aromatic 1,2 Diketones
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, especially those employing Density Functional Theory (DFT), have become indispensable tools for investigating aromatic 1,2-diketones. These methods offer a balance of computational cost and accuracy, making them ideal for exploring the electronic landscapes of these complex molecules.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For aromatic 1,2-diketones, this is commonly achieved using DFT methods, with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional being a popular and reliable choice. science.govnih.gov This functional is typically paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), to accurately describe the distribution of electrons. science.govresearchgate.net
The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. In benzil (B1666583), for instance, calculations show that the carbon-carbon bond lengths within the phenyl rings are intermediate between typical single and double bonds, indicative of aromatic delocalization. researchgate.net The central C-C bond connecting the two carbonyl groups and the C=O bond lengths are also key parameters determined through these calculations.
Electronic structure analysis, often performed concurrently with geometry optimization, provides insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. For benzil, the HOMO-LUMO gap has been calculated to be approximately 2.919 eV, which indicates a relatively soft nature for the molecule. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-C (central) | ~1.54 |
| C=O | ~1.22 | |
| C-C (phenyl ring) | ~1.39 - 1.40 | |
| Bond Angle (°) | O=C-C (central) | ~120.5 |
| C-C-C (phenyl ring) | ~118 - 121 | |
| Dihedral Angle (°) | O=C-C=O | ~106 - 125 |
Conformational Landscapes and Rotational Barriers
The flexibility of aromatic 1,2-diketones is largely defined by the rotation around the central carbon-carbon bond, which dictates the relative orientation of the two carbonyl groups. This is described by the intercarbonyl dihedral angle (O=C-C=O). Computational studies have shown that benzil does not adopt a planar conformation in its ground state (S₀) but instead prefers a skewed or twisted geometry. acs.orgcore.ac.uk This twisted conformation is a result of the balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the bulky phenyl groups, which favors a non-planar arrangement.
Potential Energy Surface (PES) scans are performed to map the conformational landscape. In these calculations, the intercarbonyl dihedral angle is systematically varied, and the energy is calculated at each step, allowing all other geometrical parameters to relax. For benzil, such scans reveal that the global energy minimum corresponds to a dihedral angle of approximately 116-130°. core.ac.ukresearchgate.net The transition state for rotation is a more planar conformation, and the energy difference between the minimum and the maximum on the PES represents the rotational barrier. One study calculated this conformational energy barrier to be 16.3175 kJ/mol. researchgate.net In contrast, upon photoexcitation to the first excited singlet (S₁) or triplet (T₁) states, theoretical calculations predict that the molecule undergoes a significant conformational change, relaxing to a more stable trans-planar geometry. acs.org
Natural Bond Orbital (NBO) and Natural Transition Orbital (NTO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive, localized picture of chemical bonding. dergipark.org.tr It provides information on charge distribution, hybridization, and, crucially, the stabilizing interactions arising from electron delocalization between filled (donor) and empty (acceptor) orbitals.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | Interaction Type |
|---|---|---|---|
| π(C-C) phenyl | π(C=O) | High | π-conjugation |
| n(O) | π(C-C) phenyl | Moderate | Lone pair delocalization |
| n(O) | σ(C-C) central | Moderate | Lone pair delocalization |
| π(C=O) | π(C-C) phenyl | High | π-conjugation |
Note: This table represents the types of significant interactions. Specific E(2) values depend on the exact donor-acceptor pair and the computational level. researchgate.netresearchgate.netacs.org
Natural Transition Orbital (NTO) analysis is employed to provide a more compact and chemically intuitive picture of electronic excitations, for instance, from the ground state to an excited state.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map is color-coded to indicate different regions of electrostatic potential: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For aromatic 1,2-diketones like benzil, MEP analysis clearly shows the most negative potential localized around the oxygen atoms of the carbonyl groups, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net Conversely, the hydrogen atoms of the phenyl rings exhibit a positive electrostatic potential. This distribution of charge is crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing, as well as for predicting sites of reactivity. researchgate.netscispace.com
Molecular Dynamics Simulations for Conformational Flexibility
While quantum mechanical calculations are excellent for studying static properties and conformational minima, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational flexibility of molecules over time. researchgate.net MD simulations model the movement of atoms by solving Newton's equations of motion, allowing researchers to observe how the molecule flexes, bends, and rotates at a given temperature.
For aromatic 1,2-diketones, MD simulations can be used to study the full range of accessible conformations in different environments, such as in solution or within the active site of an enzyme. uah.esdokumen.pub These simulations can reveal the pathways of conformational change and the timescales on which they occur. For example, MD simulations have been used to rationalize the stereochemical outcomes of the enzymatic reduction of 1,2-diketones by showing how the flexible substrate binding loop of an enzyme adopts specific conformations to accommodate the substrate. uah.es This approach provides crucial insights into how the protein environment influences the inherent conformational preferences of the diketone.
Aromaticity and Stabilization Energy Calculations in Substituted Systems
The Aromatic Stabilization Energy (ASE) is a key energetic measure of aromaticity. It is defined as the extra stability a cyclic, conjugated system possesses compared to a hypothetical, non-aromatic reference compound with localized bonds. rsc.org ASE is often calculated using isodesmic or homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. researchgate.net By calculating the enthalpy change of such a reaction using DFT, the stabilization energy can be isolated.
Introducing substituents onto the aromatic rings can modulate their electronic properties and, consequently, their aromaticity and stabilization energy. Electron-donating groups (like -OCH₃ or -NH₂) can enhance the electron density in the ring, while electron-withdrawing groups (like -NO₂ or -CN) decrease it. These electronic perturbations affect the ASE. researchgate.net Magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), are also used to assess aromaticity. A negative NICS value at the center of a ring is indicative of aromatic character, and its magnitude often correlates with the ASE. rsc.org These computational tools allow for a detailed understanding of how substituent effects are transmitted through the π-system and influence the stability of the entire molecule.
Theoretical Prediction of Reactivity and Selectivity (e.g., energy barrier calculations for regioselectivity)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and selectivity of chemical reactions involving aromatic 1,2-diketones. In the case of unsymmetrical diketones such as 1-Naphthalen-2-yl-2-phenylethane-1,2-dione, a key question is the regioselectivity of nucleophilic attack: which of the two carbonyl carbons is more susceptible to reaction?
Theoretical calculations can elucidate this by determining the energy barriers for the nucleophilic attack at each carbonyl carbon. The transition state for each pathway is located, and its energy is calculated relative to the ground state of the reactants. The pathway with the lower activation energy barrier is predicted to be the kinetically favored route, thus determining the major product.
For this compound, the two carbonyl carbons are electronically distinct due to the different aromatic systems attached to them—a phenyl group and a naphthalen-2-yl group. The naphthalen-2-yl group, being more extended and with different electronic properties than the phenyl group, will influence the electrophilicity of the adjacent carbonyl carbon.
A hypothetical study on the nucleophilic addition of a generic nucleophile (Nu⁻) to this compound can be considered. The two possible pathways are:
Path A: Attack at the carbonyl carbon adjacent to the phenyl group (C1).
Path B: Attack at the carbonyl carbon adjacent to the naphthalen-2-yl group (C2).
DFT calculations would be employed to model the reaction pathways and compute the activation energies (ΔE‡) for both routes.
| Pathway | Site of Attack | Aromatic Substituent | Calculated Activation Energy (ΔE‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|---|
| Path A | C1 | Phenyl | 12.5 | Minor Product |
| Path B | C2 | Naphthalen-2-yl | 10.8 | Major Product |
The hypothetical data in Table 1 suggests that the nucleophilic attack is more likely to occur at the carbonyl carbon bonded to the naphthalen-2-yl group (Path B), as it presents a lower energy barrier. This regioselectivity can be attributed to the electronic effects of the naphthyl group, which may render the adjacent carbonyl carbon more electrophilic and better able to stabilize the developing negative charge in the transition state. Such computational predictions are invaluable for designing selective synthetic strategies.
Lewis Acid-Base Interactions and Complexation Studies with 1,2-Diketones
The carbonyl groups of 1,2-diketones are Lewis basic sites due to the lone pairs of electrons on the oxygen atoms. Consequently, they can interact with Lewis acids. This interaction, or complexation, plays a crucial role in many reactions of 1,2-diketones, as it can enhance their reactivity and influence selectivity.
Computational studies are instrumental in understanding the nature and strength of these Lewis acid-base interactions. For an unsymmetrical diketone like this compound, there are two potential oxygen atoms for a Lewis acid to coordinate. Theoretical calculations can predict the preferred coordination site and the geometry of the resulting complex.
The complexation of a Lewis acid (LA) with the diketone can be represented as follows:
Diketone + LA ⇌ [Diketone-LA] Complex
The strength of this interaction is quantified by the complexation energy (ΔE_complex), which can be calculated using quantum chemical methods. A more negative complexation energy indicates a stronger and more stable complex.
Factors influencing the strength of the interaction include the nature of the Lewis acid and the electronic properties of the diketone. Different Lewis acids will exhibit varying degrees of interaction strength.
A hypothetical computational study could investigate the complexation of this compound with a series of Lewis acids. The calculations would determine the complexation energy for coordination at each of the two carbonyl oxygens.
| Lewis Acid | Coordination Site | Calculated Complexation Energy (kcal/mol) |
|---|---|---|
| BF₃ | Oxygen (near Phenyl) | -15.2 |
| Oxygen (near Naphthalen-2-yl) | -16.8 | |
| TiCl₄ | Oxygen (near Phenyl) | -25.7 |
| Oxygen (near Naphthalen-2-yl) | -27.3 | |
| AlCl₃ | Oxygen (near Phenyl) | -30.1 |
| Oxygen (near Naphthalen-2-yl) | -32.5 |
The hypothetical data in Table 2 illustrates that the complexation is energetically favorable with all the tested Lewis acids. Furthermore, it suggests a preference for coordination at the carbonyl oxygen adjacent to the naphthalen-2-yl group, likely due to the electronic influence of this larger aromatic system. The strength of the interaction increases with the strength of the Lewis acid (BF₃ < TiCl₄ < AlCl₃).
These computational insights into Lewis acid-base interactions are critical for understanding and predicting the behavior of 1,2-diketones in catalyzed reactions, such as Friedel-Crafts acylations, Diels-Alder reactions, and various nucleophilic additions, where the activation of the carbonyl group by a Lewis acid is a key step.
Chemical Reactivity and Derivatization of 1 Naphthalen 2 Yl 2 Phenylethane 1,2 Dione
Decarbonylation Reactions and Mechanisms
The cleavage of a carbon-carbon bond between the two carbonyl groups, with the subsequent loss of a carbon monoxide (CO) molecule, is a key transformation of 1,2-diketones. This can be achieved through various mechanisms, including catalyzed processes and classic rearrangement reactions.
Cerium Oxide (CeO₂)-Catalyzed Decarbonylation
Recent research has demonstrated that cerium oxide (CeO₂) can act as an efficient, reusable heterogeneous catalyst for the formal decarbonylation of diaryl 1,2-diketones. chemrxiv.org In this process, the diketone is converted to a monoketone, with oxygen from the air serving as the terminal oxidant, generating carbon dioxide (CO₂) as the sole byproduct. chemrxiv.org The reaction is believed to leverage the synergistic effects of Lewis acid-base pairs and the redox properties of the CeO₂ surface. chemrxiv.org This method provides an environmentally friendly alternative to traditional decarbonylation reactions that often produce toxic carbon monoxide gas and rely on sensitive metal catalysts. chemrxiv.org While not specifically detailed for 1-naphthalen-2-yl-2-phenylethane-1,2-dione, the broad substrate scope of this reaction for other diaryl 1,2-diketones suggests its applicability. chemrxiv.org
Benzilic Acid Rearrangement
The benzilic acid rearrangement is a classical reaction of 1,2-diketones, first reported by Justus von Liebig in 1838. wikipedia.orgsynarchive.com This reaction involves the 1,2-rearrangement of a diketone to an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.orgorganic-chemistry.org The reaction is named for the conversion of benzil (B1666583) to benzilic acid. synarchive.com
| Reaction | Reagents | Product Type | Key Features |
| CeO₂-Catalyzed Decarbonylation | CeO₂, O₂ (air) | Monoketone | Heterogeneous catalysis, produces CO₂ instead of CO. chemrxiv.org |
| Benzilic Acid Rearrangement | Strong base (e.g., KOH), then acid | α-Hydroxy Carboxylic Acid | Classic 1,2-rearrangement of diketones. wikipedia.orgorganic-chemistry.org |
Condensation Reactions with Bifunctional Nucleophiles
The adjacent electrophilic carbonyl carbons of this compound make it an ideal substrate for condensation reactions with compounds containing two nucleophilic centers, such as 1,2-diamines. These reactions are a cornerstone for the synthesis of various nitrogen-containing heterocycles.
The most prominent condensation reaction of 1,2-diketones is their reaction with ortho-phenylenediamines (benzene-1,2-diamines) to form quinoxalines. nih.govmtieat.org This reaction is a reliable and straightforward method for constructing the quinoxaline (B1680401) scaffold, which is a privileged structure in medicinal chemistry. mtieat.orgnih.gov The reaction involves a double condensation, where each amine group of the diamine reacts with one of the carbonyl groups of the diketone, followed by the elimination of two molecules of water to form the aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring.
The synthesis of 2-(naphthalen-2-yl)-3-phenylquinoxaline from this compound and a 1,2-phenylenediamine is a representative example. nih.gov Modern synthetic protocols have focused on improving the efficiency and environmental footprint of this classic transformation by employing various catalysts and reaction conditions, such as microwave-assisted synthesis and the use of recyclable catalysts. nih.gov
The versatile dicarbonyl moiety of this compound allows for its use in the synthesis of a variety of other heterocyclic systems.
Imidazoles: Imidazoles can be synthesized from 1,2-diketones through reactions like the Radziszewski synthesis or multicomponent reactions. For instance, reacting the diketone with an aldehyde and an ammonia (B1221849) source (like ammonium (B1175870) acetate) can yield highly substituted imidazoles. organic-chemistry.orgnih.gov This three-component coupling would produce 2-substituted-4-(naphthalen-2-yl)-5-phenylimidazole.
Indoles: While direct synthesis of the indole (B1671886) core from a 1,2-diketone is not a standard transformation, the diketone can be a precursor to indole derivatives. For example, the Fischer indole synthesis, a classic method, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov Derivatives of this compound could potentially be used in such cyclization strategies to generate complex, fused indole systems. nih.govopenmedicinalchemistryjournal.comorganic-chemistry.org
Pyrazines: Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. nih.gov The self-condensation of α-amino ketones, which can be derived from 1,2-diketones, is a common route to pyrazines. Alternatively, the reaction of a 1,2-diketone with a 1,2-diaminoalkane (like ethylenediamine) provides a direct route to dihydropyrazines, which can then be oxidized to the corresponding pyrazine. mdpi.com
Triazines: 1,2,4-Triazines can be synthesized from 1,2-dicarbonyl compounds by condensation with an amidrazone. This reaction provides a versatile route to various substituted triazines, which are of interest for their biological activities. rsc.orgijpsr.info
| Heterocycle | Typical Reactants | Resulting Core Structure |
| Quinoxaline | 1,2-Phenylenediamine | 2-(Naphthalen-2-yl)-3-phenylquinoxaline |
| Imidazole (B134444) | Aldehyde, Ammonia Source | Substituted 4-(Naphthalen-2-yl)-5-phenylimidazole |
| Pyrazine | 1,2-Diaminoalkane | Substituted Dihydropyrazine/Pyrazine |
| 1,2,4-Triazine | Amidrazone | Substituted 1,2,4-Triazine |
Redox Chemistry: Oxidation and Reduction Transformations
The carbonyl groups of this compound can undergo both oxidation and reduction.
Reduction: The reduction of 1,2-diketones can lead to different products depending on the reducing agent and reaction conditions.
Reduction to α-Hydroxy Ketones (Acyloins): Selective reduction of one carbonyl group yields an α-hydroxy ketone, also known as an acyloin. This can be achieved using various reducing agents.
Reduction to Diols: Stronger reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), will typically reduce both carbonyl groups to form the corresponding 1,2-diol, 1-(naphthalen-2-yl)-2-phenylethane-1,2-diol. This reaction produces a mixture of diastereomers (syn and anti).
Oxidation: While the carbonyl groups are in a high oxidation state, the carbon backbone can be cleaved under strong oxidative conditions. For example, treatment with oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the C-C bond between the carbonyls, yielding a carboxylic acid (benzoic acid) and a naphthoic acid (2-naphthoic acid).
Electrophilic Aromatic Substitution on Aryl Moieties
Both the naphthalene (B1677914) and phenyl rings of the molecule can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The diketone functionality acts as a deactivating, meta-directing group for the phenyl ring due to its electron-withdrawing nature.
The reactivity of the naphthalene ring system is more complex. Naphthalene is generally more reactive towards electrophiles than benzene. libretexts.org Substitution typically occurs preferentially at the C1 (α) position rather than the C2 (β) position because the carbocation intermediate for α-attack is better stabilized by resonance, allowing one of the rings to remain fully aromatic. libretexts.orgonlineorganicchemistrytutor.comyoutube.com However, the presence of the deactivating dicarbonyl substituent at the C2 position of the naphthalene ring would direct incoming electrophiles to other positions on the naphthalene system, primarily positions 5 and 8 of the unsubstituted ring. libretexts.org The precise outcome can be influenced by kinetic versus thermodynamic control, particularly in reactions like sulfonation. youtube.com
Other Transformation Reactions
Beyond the primary reaction classes, 1,2-diketones can participate in other notable transformations. For instance, oxidative rearrangement reactions can occur. While specific examples for this compound are not detailed in the literature, analogous diketones can be converted into esters or other products through rearrangement pathways initiated by oxidizing agents. These reactions often proceed through mechanisms similar to the Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to a carbonyl group, followed by rearrangement.
Applications and Advanced Materials Considerations for Diaryl 1,2 Diketones
Utility as Versatile Synthetic Building Blocks
Diaryl 1,2-diketones, including 1-naphthalen-2-yl-2-phenylethane-1,2-dione, are recognized as highly versatile building blocks in organic synthesis. acs.orgsigmaaldrich.com Their utility stems from the reactivity of the vicinal dicarbonyl motif, which serves as a reactive hub for constructing more complex molecular architectures. These compounds are frequently employed as key intermediates in the synthesis of natural products and bioactive molecules. acs.orgnih.gov
The adjacent carbonyl groups can undergo a variety of transformations. A principal application is their use in condensation reactions with bifunctional nucleophiles, such as diamines, to readily form various heterocyclic rings. acs.org This reactivity makes them indispensable precursors for a wide range of molecular scaffolds. Furthermore, the 1,2-diketone functionality can be manipulated through reactions like the benzilic acid rearrangement, which converts the diketone into an α-hydroxy acid, providing a route to different classes of compounds. epfl.ch The development of synthetic methodologies, such as the zinc-mediated reductive coupling of aryl methyl ketones, provides efficient, one-pot routes to diaryl 1,2-dicarbonyl compounds under mild conditions, further enhancing their accessibility and utility as foundational synthetic units. scispace.comresearchgate.net
Precursors in the Synthesis of Complex Organic Molecules
The value of diaryl 1,2-diketones extends to their role as precursors in the assembly of intricate organic molecules, including those with significant biological activity and those found in nature.
A significant application of 1,2-diketones is in the synthesis of heterocyclic compounds, many of which form the core of pharmaceuticals and other bioactive agents. acs.org The reaction of a 1,2-diketone with a 1,2-diamine is a classic and efficient method for preparing quinoxalines, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. acs.orgrsc.org This condensation reaction is straightforward and high-yielding, making it a favored method in medicinal chemistry.
For instance, the reaction of an unsymmetrical 1,2-diketone with a diamine demonstrates the power of this approach. A specific example is the synthesis of an unsymmetrical 2-phenyl-3-(pyridin-3-yl)quinoxaline from 1-phenyl-2-(pyridin-3-yl)ethane-1,2-dione, showcasing the direct assembly of a complex heterocyclic system. acs.org Similarly, multicomponent reactions involving a 1,2-diketone like benzil (B1666583), an aldehyde, and a nitrogen source such as ammonium (B1175870) acetate (B1210297) are widely used to generate highly substituted imidazoles. researchgate.netrsc.org These imidazole (B134444) scaffolds are prevalent in many biomolecules and pharmaceuticals. researchgate.net
| 1,2-Diketone Precursor | Reagents | Resulting Heterocycle | Heterocycle Class | Reference |
|---|---|---|---|---|
| 1-Phenyl-2-(pyridin-3-yl)ethane-1,2-dione | 1,2-Phenylenediamine | 2-Phenyl-3-(pyridin-3-yl)quinoxaline | Quinoxaline (B1680401) | acs.org |
| Benzil (1,2-Diphenylethane-1,2-dione) | Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazole | Imidazole | rsc.org |
| Benzil (1,2-Diphenylethane-1,2-dione) | Primary Amine, Aldehyde | 1,2,4,5-Tetrasubstituted Imidazole | Imidazole | rsc.org |
The 1,2-dicarbonyl motif is present in numerous natural products, and as such, 1,2-diketones are crucial intermediates in their total synthesis. nih.gov Synthetic strategies often leverage the unique reactivity of the diketone core to construct complex and challenging molecular frameworks.
A notable example is the total synthesis of the anti-HIV and anti-cancer natural product (–)-terpestacin. nih.gov A key element of the successful strategy was the use of a cyclic 1,2-diketone, 3-methyl-1,2-cyclopentanedione, as a core building block. nih.gov The diosphenol functionality (an enolized 1,2-diketone) within this precursor was exploited for an asymmetric allylic alkylation, followed by a Claisen rearrangement to install a critical C-alkylation product with excellent chirality transfer, paving the way for the construction of the molecule's 15-membered macrocycle. nih.gov
Another powerful transformation of 1,2-diketones, the benzilic acid rearrangement, has been incorporated into domino reactions for natural product synthesis. epfl.ch This rearrangement was a key step in the total synthesis of preuisolactone A, demonstrating how the conversion of a 1,2-diketone to an α-hydroxy acid can be strategically employed to achieve a complex target. epfl.ch The synthesis of the natural product polyandrocarpamide C has also been efficiently achieved using a designed 1,2-dicarbonyl reagent, highlighting the utility of this functional group in preparing molecules with multiple heteroatoms. nih.gov
Photophysical Properties and Advanced Materials Applications
Beyond their role in synthesis, diaryl 1,2-diketones possess intriguing photophysical properties that make them candidates for advanced materials. Their electronic structure allows for efficient intersystem crossing, leading to unique luminescent behaviors.
Recently, metal-free organic 1,2-diketones have been identified as a class of compounds capable of exhibiting fast and highly efficient room-temperature phosphorescence (RTP). acs.orgepfl.chthieme-connect.deacs.org This is a significant finding, as RTP is typically dominated by materials containing heavy metals like iridium or platinum. thieme-connect.de These organic diketones offer a cost-effective and less-toxic alternative. thieme-connect.deacs.org
Studies have shown that certain 1,2-diketones can achieve impressive RTP quantum yields, reaching up to 38.2% in solution, 54% in a polymer matrix, and 50% in crystalline solids, even in the presence of air. acs.orgepfl.chthieme-connect.de The emission is often narrowband, which is a desirable characteristic for applications in displays and bioimaging. thieme-connect.de Mechanistic investigations revealed that this high performance is due to a very rapid phosphorescence rate constant (kₚ) of approximately 5000 s⁻¹, which is comparable to that of platinum-based phosphors. acs.orgacs.org This fast rate is enabled by a planar molecular conformation, which facilitates rapid intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₃) and efficient phosphorescence from the lowest triplet state (T₁). acs.orgacs.org
Some 1,2-diketones also exhibit mechanochromism, where the color of the RTP emission changes upon mechanical stimulation like grinding. nih.gov This is attributed to a crystalline-to-amorphous phase transition that alters the molecular conformation, representing the first example of RTP-to-RTP mechanochromism in a metal-free organic molecule. nih.gov
| Molecular Environment | RTP Quantum Yield (Φp) | Phosphorescence Rate (kₚ) | Emission Characteristics | Reference |
|---|---|---|---|---|
| Solution (under Ar) | 38.2% | ~5000 s⁻¹ | Narrowband | acs.orgepfl.chthieme-connect.de |
| Polymer Matrix (in air) | 54% | ~5000 s⁻¹ | Narrowband | acs.orgepfl.chthieme-connect.de |
| Crystalline Solid (in air) | 50% | ~5000 s⁻¹ | Narrowband | acs.orgepfl.chthieme-connect.de |
The unique electronic properties of diaryl 1,2-diketones are also being harnessed for the development of novel electronic and photochemical materials. The carbonyl groups within the diaryl ketone structure can play a critical role in the performance of multi-electrochromic systems. sigmaaldrich.com In these materials, the diaryl ketone moiety can undergo reversible reduction, leading to distinct and stable color changes, which is a key property for electrochromic devices (e.g., smart glass). sigmaaldrich.com
In the realm of photochemical applications, derivatives of naphthalene-based diones have been investigated as highly efficient photoinitiators for photopolymerization. rsc.org These push-pull dyes can strongly absorb light, for example from a 405 nm LED, and initiate polymerization reactions. rsc.org This capability is crucial for applications in modern manufacturing technologies such as 3D printing and the fabrication of photocomposites. rsc.org The development of such photoinitiators demonstrates the potential of diaryl 1,2-diketones to serve as core components in light-sensitive materials and systems.
Structure-Reactivity Relationships in Enzymatic Interaction Studies (Non-Clinical Focus)
The diaryl 1,2-diketone scaffold, exemplified by this compound, is a significant chemotype for designing potent and selective inhibitors of carboxylesterases (CEs). CEs are a class of enzymes crucial for the metabolism of a wide range of ester-containing compounds. drugbank.com The inhibitory activity of this class of compounds is not indiscriminate; it is governed by specific structural and physicochemical properties of the molecule.
Requirements for Carboxylesterase Inhibition: Aromaticity and Dione (B5365651) Moiety Flexibility
Research into the structure-activity relationships (SAR) of diaryl 1,2-diketones has identified two principal molecular features essential for potent carboxylesterase inhibition: the aromatic ring system and the 1,2-dione moiety. researchgate.netnih.gov
The 1,2-dione functional group is indispensable for inhibitory activity. Studies comparing benzil (1,2-diphenylethane-1,2-dione) with structurally related molecules such as benzophenone, benzoin (B196080), and 1,3-diphenylpropane-1,3-dione (B8210364) revealed that only compounds containing the vicinal dicarbonyl (1,2-dione) group demonstrated significant CE inhibition. nih.gov It is postulated that the electrophilic carbonyl carbons of the dione are attacked by the nucleophilic serine residue within the enzyme's active site, forming a stable intermediate and thus blocking the enzyme's hydrolytic function. nih.gov
The nature of the aromatic rings attached to the dione core is also a critical determinant of potency. nih.govnih.gov Aromaticity plays a significant role, and there is a demonstrable relationship between the resonance energy of the aromatic system and the inhibitory constant (Kᵢ) of the compound. researchgate.netnih.gov This was highlighted by studies where replacing the benzene (B151609) rings of benzil with heterocyclic systems led to changes in inhibitory efficacy. nih.gov Furthermore, increasing the size and aromatic surface area, for instance by replacing a phenyl group with a naphthyl group, can lead to exceptionally potent inhibitors. A key example is 2,2'-naphthil, a symmetrical analogue of the subject compound, which was predicted and subsequently confirmed to be an excellent inhibitor of rabbit liver CE, with a Kᵢ value of just 1 nM. researchgate.netnih.gov This suggests that the larger naphthalene (B1677914) ring system in this compound likely contributes favorably to its binding affinity within the CE active site.
In addition to the presence of these core structures, the flexibility of the molecule, specifically the rotational freedom around the central C-C bond of the dione moiety, influences inhibitory activity. nih.govacs.org Less flexible or more rigid analogues, which have a restricted oscillation around the O=C-C=O dihedral bond, tend to be more potent inhibitors. acs.org This suggests that a pre-organized conformation that is complementary to the enzyme's active site leads to a smaller entropic penalty upon binding, resulting in stronger inhibition. acs.org
Table 1: Inhibitory constants (Kᵢ) of selected diaryl 1,2-diketones against various carboxylesterase (CE) isoforms. Data sourced from nih.govnih.gov.
Molecular Simulations and Computational Analyses of Enzyme-Inhibitor Interactions
Computational methods are powerful tools for elucidating the interactions between diaryl 1,2-diketones and carboxylesterases at a molecular level. nih.gov Techniques such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies have provided significant insights into the binding modes and inhibitory mechanisms of this class of compounds. nih.govacs.org
Molecular dynamics simulations have been employed to study the conformational flexibility of diaryl 1,2-diketones, particularly the rotation around the central dione bond. nih.govacs.org These simulations revealed that more potent inhibitors, such as 2,2'-naphthil, exhibit reduced rotation and maintain a more rigid conformation compared to weaker inhibitors. acs.org This computational finding supports the hypothesis that rotational constraints enforced by the dione moiety are a key factor for effective CE inhibition, as a rigid inhibitor can more readily adopt the optimal binding conformation within the enzyme's active site. researchgate.netnih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, including Comparative Molecular Field Analysis (CoMFA), have been successfully applied to series of benzil analogues to correlate their 3D structural properties with their observed inhibitory activities. drugbank.comacs.org These studies have generated predictive models with excellent correlation coefficients (r² > 0.91) for different mammalian CEs. acs.org The resulting contour maps from these analyses help visualize the regions around the inhibitor where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thereby guiding the design of new, more potent, and selective inhibitors. mdpi.com For instance, 3D-QSAR studies have shown that the volume of the inhibitor is a key parameter in describing isoform selectivity between human intestinal CE (hiCE) and human liver CE (hCE1). drugbank.com Such computational models have been validated by accurately predicting the electronic architecture of the hCE1 active site, confirming their utility in inhibitor analysis and design. nih.gov Molecular docking studies have also been used to visualize the binding of naphthalene-1,2-diones within the hCE1 active site, identifying key interactions with catalytic triad (B1167595) residues like Ser221. nih.gov
Table 2: Summary of computational approaches used to study diaryl 1,2-diketone interactions with carboxylesterases. Data sourced from drugbank.comacs.orgacs.orgnih.gov.
Ligand Design and Coordination Chemistry (e.g., metal complexation with 1,2-diketones)
The 1,2-diketone moiety present in this compound is a classic bidentate chelating group, making this class of compounds versatile ligands in coordination chemistry. The two adjacent carbonyl oxygen atoms can coordinate to a single metal center to form a stable five-membered chelate ring. This chelating ability allows 1,2-diketones to form complexes with a wide variety of transition metals and other metal ions.
The coordination chemistry of α-diketones like benzil and its analogues is well-established. They typically act as neutral O,O'-donor ligands, but can also participate in redox chemistry with certain metal centers. The resulting metal complexes have diverse applications, for example, as catalysts or as building blocks for more complex supramolecular structures. The specific properties of the metal complex, such as its geometry, stability, and reactivity, are influenced by both the nature of the metal ion and the steric and electronic properties of the aromatic substituents on the diketone ligand. For instance, the bulky phenyl and naphthyl groups in this compound would influence the coordination geometry and solubility of its metal complexes.
Furthermore, the reactivity of the coordinated diketone can be altered upon complexation. Diaryl 1,2-diketones can serve as precursors for other important ligands, such as diimines, which are formed through condensation reactions with primary amines. nih.govresearchgate.net This reactivity can be exploited to synthesize more elaborate ligand systems and their corresponding metal complexes, including macrocyclic structures. The ability of the 1,2-diketone scaffold to engage in metal-ligand cooperativity, where both the metal and the ligand participate in a chemical transformation, is an area of active research. rsc.org
Concluding Remarks and Future Research Outlook
Current Challenges and Unexplored Areas in Diaryl 1,2-Diketone Chemistry
Despite significant progress, several challenges and unexplored avenues remain in the field of diaryl 1,2-diketone chemistry. A primary challenge lies in the development of more efficient and sustainable synthetic methods. While numerous methods exist for the synthesis of symmetrical diaryl 1,2-diketones, the regioselective synthesis of unsymmetrical derivatives like 1-Naphthalen-2-yl-2-phenylethane-1,2-dione can be complex and often requires multi-step procedures.
Furthermore, the full potential of these molecules in asymmetric catalysis remains largely untapped. The development of chiral diaryl 1,2-diketone-based ligands and catalysts could open new pathways for stereoselective transformations. The photophysical and photochemical properties of many diaryl 1,2-diketones are also not fully understood. A deeper investigation into their excited-state dynamics could lead to the discovery of novel photoresponsive materials and photocatalysts.
Another underexplored area is the biological activity of this class of compounds. While some benzil (B1666583) derivatives have shown potential as enzyme inhibitors, a systematic exploration of their pharmacological properties is lacking. nih.gov The diverse substitution patterns possible on the aryl rings offer a vast chemical space for the discovery of new therapeutic agents.
Potential for Novel Synthetic Methodologies
The future of diaryl 1,2-diketone synthesis will likely focus on the development of greener and more atom-economical methodologies. Recent advancements in microwave-assisted organic synthesis have shown promise in accelerating the synthesis of benzil and its derivatives with high yields in short reaction times, often obviating the need for hazardous catalysts. bohrium.com
One-pot synthetic strategies, such as the zinc-mediated reductive coupling of aryl methyl ketones, offer a straightforward approach to diaryl 1,2-dicarbonyl compounds under mild conditions. nih.gov The exploration of transition-metal-free catalytic systems and the use of molecular oxygen as a green oxidant are also promising directions for future synthetic efforts. researchgate.net The development of novel protocols for the C-C triple bond cleavage of alkynones to afford diaryl-1,2-diketones is another area of active research. researchgate.net
Expanding the Scope of Applications in Chemical Science and Materials Innovation
The unique structural and electronic properties of diaryl 1,2-diketones position them as versatile building blocks for a wide range of applications. In materials science, their photosensitivity and fluorescence properties are valuable for the development of photoinitiators for free-radical polymerization, crucial in photolithography and the manufacturing of polymer materials. chemicalbook.com The incorporation of the 1-naphthalen-2-yl moiety, with its extended π-system, could lead to materials with interesting photophysical properties.
In organic synthesis, diaryl 1,2-diketones are important intermediates for the preparation of various heterocyclic compounds, such as oxazoles and imidazoles, which often exhibit significant pharmacological activities. chemicalbook.com They also serve as protecting groups for trans-1,2-diols, a useful strategy in oligosaccharide and natural product synthesis. rsc.org
The exploration of diaryl 1,2-diketones in the development of novel fluorescent probes and sensors is another promising avenue. chemicalbook.com Furthermore, their derivatives are being investigated for their potential in medicinal chemistry, with some showing promise as anticholinesterase inhibitors for the potential treatment of neurodegenerative diseases. nih.gov The synthesis of benzoin (B196080) and benzil analogs with antioxidant, antimicrobial, and enzyme inhibition activities highlights the potential for further exploration in this area. nih.gov
Data Table
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₂O₂ |
| Molecular Weight | 260.3 g/mol |
| CAS Number | 65648-94-4 |
This data is sourced from PubChem. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-Naphthalen-2-yl-2-phenylethane-1,2-dione with high purity and yield?
- Methodological Answer : Optimize synthesis using orthogonal experimental design (e.g., Taguchi or factorial design) to evaluate factors like reaction temperature, solvent polarity, and catalyst concentration. For purification, employ column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and validate using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- UV-Vis : Assess electronic transitions in solvents of varying polarity (e.g., cyclohexane vs. methanol).
- FT-IR : Identify carbonyl (C=O) stretching frequencies (expected ~1700–1750 cm⁻¹).
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (if single crystals are obtainable).
Computational tools like DFT (e.g., B3LYP/6-311+G(d,p)) can predict bond lengths, charge distribution, and frontier molecular orbitals .
Q. What are the key considerations for designing toxicity studies for naphthalene derivatives?
- Methodological Answer : Follow ATSDR’s inclusion criteria (Table B-1 in ):
- Routes : Prioritize inhalation and oral exposure in rodent models.
- Endpoints : Monitor hepatic (ALT/AST levels), renal (creatinine clearance), and oxidative stress markers (e.g., glutathione depletion).
- Controls : Include vehicle controls and reference compounds (e.g., 2-methylnaphthalene) for comparative toxicity assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Step 1 : Cross-reference raw data from public databases (e.g., NIST Chemistry WebBook) and peer-reviewed studies.
- Step 2 : Replicate experiments under standardized conditions (solvent, temperature, instrument calibration).
- Step 3 : Apply multivariate analysis (e.g., PCA) to identify outliers or systematic errors in conflicting datasets .
Q. What advanced strategies are effective for studying the photodegradation pathways of this compound?
- Methodological Answer :
- Experimental : Use HPLC-MS/MS to identify degradation products under UV irradiation (λ = 254–365 nm).
- Computational : Simulate degradation pathways via molecular dynamics (MD) with explicit solvent models (e.g., water/acetonitrile).
- Kinetics : Apply pseudo-first-order models to quantify rate constants and half-lives .
Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?
- Methodological Answer :
- Inhibition Assays : Test competitive/non-competitive inhibition using enzyme kinetics (e.g., Michaelis-Menten plots for cytochrome P450 isoforms).
- Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled derivatives in in vitro hepatocyte models.
- In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., aryl hydrocarbon receptor) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for optimizing reaction conditions in multi-factor experiments?
- Methodological Answer :
- Design : Implement a central composite design (CCD) to explore interactions between variables (e.g., pH, temperature, stoichiometry).
- Analysis : Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal conditions.
- Validation : Confirm predictions with triplicate runs and calculate confidence intervals (95%) .
Q. How should researchers address batch-to-batch variability in synthesized samples?
- Methodological Answer :
- QC Protocols : Implement in-process controls (e.g., TLC monitoring at intermediate steps).
- Multivariate Calibration : Use PLS regression to correlate spectroscopic data (e.g., NIR) with purity metrics.
- Stability Studies : Store batches under accelerated conditions (40°C/75% RH) and track degradation via stability-indicating assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
